Tianeptine

Description

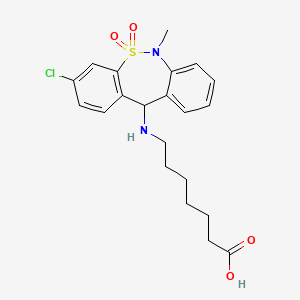

Structure

3D Structure

Properties

IUPAC Name |

7-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClN2O4S/c1-24-18-9-6-5-8-16(18)21(23-13-7-3-2-4-10-20(25)26)17-12-11-15(22)14-19(17)29(24,27)28/h5-6,8-9,11-12,14,21,23H,2-4,7,10,13H2,1H3,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JICJBGPOMZQUBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)NCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7048295 | |

| Record name | Tianeptine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72797-41-2, 169293-31-6, 191172-75-5, 66981-73-5 | |

| Record name | Tianeptine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72797-41-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tianeptine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072797412 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tianeptine, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0169293316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tianeptine, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191172755 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tianeptine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09289 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tianeptine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-7-[(3-chloro-6,11-dihydro-6-methyldibenzo[c,f][1,2]thiazepin-11-yl)amino]heptanoic acid S,S-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.844 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Heptanoic acid, 7-[(3-chloro-6,11-dihydro-6-methyl-5,5-dioxidodibenzo[c,f][1,2]thiazepin-11-yl)amino] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TIANEPTINE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XV6773012I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TIANEPTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0T493YFU8O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TIANEPTINE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AKU7QFL9ZT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tianeptine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0042038 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the Glutamatergic Mechanism of Tianeptine: From Synaptic Currents to Neuroplasticity

Preamble: Recontextualizing an Atypical Antidepressant

For decades, the monoamine hypothesis has been the foundational paradigm for antidepressant pharmacology. Tianeptine, however, presents a compelling challenge to this model.[1][2] Initially classified as a selective serotonin reuptake enhancer (SSRE)—a mechanism paradoxical to the widely accepted action of SSRIs—its true therapeutic efficacy is now understood to be rooted in a far more intricate mechanism: the modulation of the brain's primary excitatory neurotransmitter system, the glutamatergic system.[2][3][4] This has shifted the scientific focus, revealing that tianeptine's profound effects on mood and cognition are not primarily driven by serotonin modulation but by its ability to restore and enhance synaptic plasticity through glutamatergic pathways.[1][5][6]

This guide provides a comprehensive technical exploration of tianeptine's mechanism of action on glutamate receptors. It is designed for researchers, neuropharmacologists, and drug development professionals, offering a deep dive into the molecular cascades, downstream effects, and the experimental methodologies required to investigate these phenomena. We will deconstruct the causality behind its effects, from the potentiation of ionotropic receptors to the promotion of structural and functional neuroplasticity.

Part 1: Tianeptine's Direct Modulation of Glutamatergic Synaptic Transmission

The core of tianeptine's action lies in its ability to normalize glutamatergic neurotransmission, particularly in the hippocampus and amygdala—brain regions critically involved in stress, memory, and mood regulation.[1][5] This normalization is not a simple inhibition or excitation but a sophisticated modulation of postsynaptic glutamate receptors, primarily AMPA and NMDA receptors.

Potentiation of AMPA Receptor Function

A primary and rapid effect of tianeptine is the enhancement of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor (AMPA-R)-mediated neurotransmission.[7][8] Electrophysiological studies have demonstrated that tianeptine increases the amplitude of AMPA-R-mediated excitatory postsynaptic currents (EPSCs).[9][10] Critically, this effect is postsynaptic. The causal evidence for this is found in paired-pulse facilitation (PPF) experiments; the ratio remains unaltered by tianeptine, indicating that the probability of presynaptic glutamate release is not the primary target of the drug's action.[7][8]

The mechanism behind this potentiation involves the direct phosphorylation of the AMPA-R GluA1 subunit. Tianeptine rapidly increases the phosphorylation level of Serine 831 (Ser831) and Serine 845 (Ser845) on the GluA1 subunit.[7] Phosphorylation at these sites is a well-established mechanism for increasing the channel conductance and synaptic insertion of AMPA receptors, thereby strengthening synaptic transmission.

Normalization of NMDA Receptor Activity Under Stress

Chronic stress is known to dysregulate glutamatergic signaling, often leading to a pathological enhancement of N-methyl-D-aspartate receptor (NMDA-R)-mediated currents relative to AMPA-R currents in hippocampal CA3 neurons.[9][10][11] This rescaling of the NMDA/AMPA ratio is a key pathophysiological marker of stress-induced cognitive and mood deficits.

Tianeptine effectively counteracts these deleterious changes. In animal models of chronic stress, concomitant treatment with tianeptine normalizes the stress-induced increase in the NMDA/AMPA current ratio and prevents the slowing of NMDA-EPSC deactivation kinetics.[1][9][11] This restorative action on NMDA-R function is crucial for its neuroprotective and antidepressant properties, indicating that tianeptine stabilizes glutamatergic homeostasis in the face of environmental stressors. The antidepressant-like activity of tianeptine has been shown to be dependent on both AMPA and NMDA receptor engagement.[12][13]

Part 2: The Intracellular Signaling Cascades: A Nexus of Kinase Activity

Tianeptine's influence on glutamate receptors is not due to direct binding but is orchestrated through the activation of intracellular signaling cascades integral to synaptic plasticity.[14] The self-validating nature of this mechanism is evident when these pathways are inhibited; the physiological effects of tianeptine are blocked.

The enhancement of both AMPA and NMDA receptor currents by tianeptine is prevented by the intracellular application of broad-spectrum kinase inhibitors like staurosporine, confirming the necessity of a postsynaptic phosphorylation cascade.[9][10] More specific investigations have identified two critical kinases:

-

Protein Kinase A (PKA) : Essential for the phosphorylation of the GluA1 subunit at Ser845.

-

Calcium/calmodulin-dependent protein kinase II (CaMKII) : Responsible for phosphorylating the GluA1 subunit at Ser831.

The activation of both PKA and CaMKII is critical for tianeptine's potentiation of AMPA receptor responses.[7][8] These kinases are, in turn, activated by a convergence of mitogen-activated protein kinase (MAPK) pathways, including p38 MAPK, p42/44 MAPK (ERK), and JNK.[7][8] This demonstrates that tianeptine co-opts the cell's own machinery for synaptic strengthening to exert its therapeutic effects.

Part 3: Downstream Consequences: Enhancing Neurotrophic Support and Structural Plasticity

The modulation of synaptic currents is the proximal effect of tianeptine. The ultimate therapeutic outcome, however, stems from the downstream consequences of this action: the enhancement of neurotrophic signaling and the promotion of structural neuroplasticity.

Upregulation of Brain-Derived Neurotrophic Factor (BDNF)

One of the most significant downstream effects of tianeptine is the increased expression of Brain-Derived Neurotrophic Factor (BDNF), a key molecule involved in neuronal survival, growth, and synaptic plasticity.[4][15][16] Chronic administration of tianeptine increases BDNF levels in both the prefrontal cortex and the hippocampus.[16] This effect is linked to the activation of the transcription factor CREB (cAMP response element-binding protein), which is a downstream target of the PKA and CaMKII pathways.[17][18] Enhanced BDNF signaling is believed to be a convergent mechanism for many effective antidepressant therapies, contributing to long-term resilience against stress.[19]

Reversal of Stress-Induced Structural Deficits

Chronic stress induces well-documented, detrimental structural changes in the brain, including the atrophy and simplification of dendritic arbors in CA3 pyramidal neurons of the hippocampus.[20] Tianeptine not only prevents this stress-induced dendritic remodeling but can also reverse it.[1][5] This structural restoration is a direct consequence of its ability to normalize glutamatergic tone and enhance BDNF signaling, providing a cellular basis for its ability to improve cognitive function and mood in depressed states. This restoration of synaptic architecture is fundamental to its ability to facilitate long-term potentiation (LTP) and other forms of synaptic plasticity that are impaired by stress.[5][21]

Part 5: Data Synthesis: A Quantitative Overview

The following table summarizes the principal, quantifiable effects of tianeptine on the glutamatergic system as established by the methodologies described above.

| Parameter | Effect of Tianeptine | Key Brain Region(s) | Causality/Evidence |

| AMPA-R EPSC Amplitude | ↑ (Increase) | Hippocampus (CA1, CA3) | Postsynaptic phosphorylation via PKA/CaMKII. |

| NMDA-R EPSC Amplitude | ↑ (Increase) | Hippocampus (CA3) | Postsynaptic phosphorylation cascade. |

| NMDA/AMPA Ratio (under stress) | ↓ (Normalization) | Hippocampus (CA3) | Reverses stress-induced glutamatergic dysregulation. |

| GluA1 Phosphorylation (Ser831) | ↑ (Increase) | Hippocampus | Activation of CaMKII. |

| GluA1 Phosphorylation (Ser845) | ↑ (Increase) | Hippocampus | Activation of PKA. |

| BDNF Protein Levels | ↑ (Increase) | Hippocampus, Amygdala, PFC | Upregulation via CREB signaling. |

| p-CREB/CREB Ratio | ↑ (Increase) | Hippocampus, PFC | Activation of upstream kinase pathways. |

Conclusion and Future Directions

Tianeptine's mechanism of action represents a paradigm shift, moving beyond monoamines to highlight the glutamatergic system as a primary target for antidepressant therapy. B[1][2]y potentiating AMPA receptor function, normalizing stress-induced NMDA receptor hyperactivity, and activating intracellular cascades that bolster BDNF expression and structural plasticity, tianeptine directly addresses the synaptic deficits and loss of neuronal resilience that underlie depressive disorders.

[19][20]While its function as a full agonist at the mu-opioid receptor is also recognized and contributes to its overall pharmacological profile, its profound and lasting effects on neuroplasticity are inextricably linked to its modulation of glutamate. T[3][14][22]he intricate pathways detailed in this guide underscore the therapeutic potential of targeting synaptic plasticity. For drug development professionals, tianeptine serves not just as a unique therapeutic agent but as a crucial chemical tool for dissecting the molecular underpinnings of mood and stress, paving the way for a new generation of rationally designed, neuroplasticity-enhancing antidepressants.

References

-

Title: Tianeptine potentiates AMPA receptors by activating CaMKII and PKA via the p38, p42/44 MAPK and JNK pathways. Source: PubMed URL: [Link]

-

Title: The neurobiological properties of Tianeptine (Stablon): from monoamine hypothesis to glutamatergic modulation. Source: PubMed Central URL: [Link]

-

Title: The antidepressant tianeptine persistently modulates glutamate receptor currents of the hippocampal CA3 commissural-association. Source: Europe PMC URL: [Link]

-

Title: Beneficial Effects of Tianeptine on Hippocampus-Dependent Long-Term Memory and Stress-Induced Alterations of Brain Structure and Function. Source: MDPI URL: [Link]

-

Title: Tianeptine, an Antidepressant with Opioid Agonist Effects: Pharmacology and Abuse Potential, a Narrative Review. Source: National Institutes of Health URL: [Link]

-

Title: What is the mechanism of Tianeptine Sodium? Source: Patsnap Synapse URL: [Link]

-

Title: The neurobiological properties of tianeptine (Stablon): from monoamine hypothesis to glutamatergic modulation. Source: PubMed URL: [Link]

-

Title: Synaptic Plasticity and Tianeptine: Structural Regulation. Source: PubMed URL: [Link]

-

Title: NMDA and AMPA receptors are involved in the antidepressant-like activity of tianeptine in the forced swim test in mice. Source: PubMed URL: [Link]

-

Title: Tianeptine, stress and synaptic plasticity. Source: Tianeptine.com URL: [Link]

-

Title: Tianeptine: potential influences on neuroplasticity and novel pharmacological effects. Source: PubMed URL: [Link]

-

Title: The antidepressant tianeptine reverts synaptic AMPA receptor defects caused by deficiency of CDKL5. Source: Oxford Academic URL: [Link]

-

Title: Neurobiology of mood, anxiety, and emotions as revealed by studies of a unique antidepressant: tianeptine. Source: PubMed URL: [Link]

-

Title: NMDA and AMPA receptors are involved in the antidepressant-like activity of tianeptine in the forced swim test in mice. Source: National Genomics Data Center (CNCB-NGDC) URL: [Link]

-

Title: Classics in Chemical Neuroscience: Tianeptine. Source: ACS Publications URL: [Link]

-

Title: The antidepressant tianeptine persistently modulates glutamate receptor currents of the hippocampal CA3 commissural associational synapse in chronically stressed rats. Source: PubMed URL: [Link]

-

Title: The atypical antidepressant and neurorestorative agent tianeptine is a μ-opioid receptor agonist. Source: PubMed Central URL: [Link]

-

Title: The antidepressant tianeptine persistently modulates glutamate receptor currents of the hippocampal CA3 commissural associational synapse in chronically stressed rats. Source: ResearchGate URL: [Link]

-

Title: How do psychiatrists explain the fact that tianeptine is a formidable antidepressant though it does not affect serotonin physiology at all, but glutamatergic metabolism via NDMA and AMPA receptors? Source: Quora URL: [Link]

-

Title: Neurobiological and clinical effects of the antidepressant tianeptine. Source: PubMed URL: [Link]

-

Title: The antidepressant Tianeptine potentiates AMPA receptors by activating CaMKII and PKA via the p38 MAPK/MEK/JNK pathways. Source: Frontiers URL: [Link]

-

Title: Effects of tianeptine on symptoms of fibromyalgia via BDNF signaling in a fibromyalgia animal model. Source: PubMed Central URL: [Link]

-

Title: Neurobiological and Clinical Effects of the Antidepressant Tianeptine. Source: UW Department of Psychiatry URL: [Link]

-

Title: Tianeptine treatment induces antidepressive-like effects and alters BDNF and energy metabolism in the brain of rats. Source: ResearchGate URL: [Link]

-

Title: The neurobiological properties of tianeptine (Stablon): from monoamine hypothesis to glutamatergic modulation. Source: OUCI URL: [Link]

-

Title: The Predominant Protective Effect of Tianeptine Over Other Antidepressants in Models of Neuronal Apoptosis: The Effect Blocked by Inhibitors of MAPK/ERK1/2 and PI3-K/Akt Pathways. Source: PubMed Central URL: [Link]

-

Title: Effects of tianeptine on symptoms of fibromyalgia via BDNF signaling in a fibromyalgia animal model. Source: PubMed URL: [Link]

-

Title: [Electrophysiological study of tianeptine, a new enhancer of serotonin uptake with antidepressant activity]. Source: PubMed URL: [Link]

-

Title: Tianeptine treatment induces antidepressive-like effects and alters BDNF and energy metabolism in the brain of rats. Source: PubMed URL: [Link]

-

Title: An Introduction: Quantification of the Hippocampal BDNF Content of Maternally Separated Rats Using a Western Blot Protocol. Source: University of Nevada, Las Vegas URL: [Link]

-

Title: Effect of acute and prolonged tianeptine administration on the 5-HT transporter: electrophysiological, biochemical and radioligand binding studies in the rat brain. Source: PubMed URL: [Link]

-

Title: The antidepressant tianeptine persistently modulates glutamate receptor currents of the hippocampal CA3 commissural associational synapse in chronically stressed rats. Source: OiPub URL: [Link]

-

Title: Brain-derived neurotrophic factor (BDNF). Source: Tianeptine.com URL: [Link]

-

Title: The atypical antidepressant tianeptine causes opioid-receptor-dependent beta oscillations in the rat hippocampus. Source: bioRxiv URL: [Link]

Sources

- 1. The neurobiological properties of Tianeptine (Stablon): from monoamine hypothesis to glutamatergic modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The neurobiological properties of tianeptine (Stablon): from monoamine hypothesis to glutamatergic modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tianeptine, an Antidepressant with Opioid Agonist Effects: Pharmacology and Abuse Potential, a Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Tianeptine Sodium? [synapse.patsnap.com]

- 5. mdpi.com [mdpi.com]

- 6. Neurobiology of mood, anxiety, and emotions as revealed by studies of a unique antidepressant: tianeptine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tianeptine potentiates AMPA receptors by activating CaMKII and PKA via the p38, p42/44 MAPK and JNK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | The antidepressant Tianeptine potentiates AMPA receptors by activating CaMKII and PKA via the p38 MAPK/MEK/JNK pathways [frontiersin.org]

- 9. tianeptine.com [tianeptine.com]

- 10. The antidepressant tianeptine persistently modulates glutamate receptor currents of the hippocampal CA3 commissural associational synapse in chronically stressed rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. NMDA and AMPA receptors are involved in the antidepressant-like activity of tianeptine in the forced swim test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. NMDA and AMPA receptors are involved in the antidepressant-like activity of tianeptine in the forced swim test in mice. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 14. The atypical antidepressant and neurorestorative agent tianeptine is a μ-opioid receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Tianeptine treatment induces antidepressive-like effects and alters BDNF and energy metabolism in the brain of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Effects of tianeptine on symptoms of fibromyalgia via BDNF signaling in a fibromyalgia animal model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. tianeptine.com [tianeptine.com]

- 19. Neurobiological and clinical effects of the antidepressant tianeptine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synaptic plasticity and tianeptine: structural regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Tianeptine, stress and synaptic plasticity [tianeptine.com]

- 22. pubs.acs.org [pubs.acs.org]

Tianeptine: A Paradigm Shift in Antidepressant Neurobiology Beyond Serotonin

A Technical Guide for Researchers and Drug Development Professionals

Abstract

For decades, the therapeutic action of the atypical antidepressant tianeptine was paradoxically attributed to its role as a selective serotonin reuptake enhancer (SSRE), a mechanism contrasting with the prevailing monoamine hypothesis of depression. This guide synthesizes current evidence to provide an in-depth technical overview of tianeptine's multifaceted neurobiological properties that extend far beyond the serotonergic system. We will explore its profound influence on glutamatergic neurotransmission, its role as a potent modulator of neuroplasticity and the hypothalamic-pituitary-adrenal (HPA) axis, its significant activity at opioid receptors, and its emerging anti-inflammatory and mitochondrial-modulating effects. This document serves as a comprehensive resource for researchers, offering both mechanistic insights and detailed experimental protocols to investigate these non-canonical pathways, thereby repositioning tianeptine as a critical tool for understanding depression and developing novel therapeutics.

Introduction: Deconstructing the Serotonin Myth

Tianeptine's initial classification as an SSRE has been a subject of scientific debate, given that its clinical efficacy in treating major depressive disorder is comparable to that of selective serotonin reuptake inhibitors (SSRIs).[1] This apparent contradiction has catalyzed a deeper investigation into its mechanism of action, revealing a complex pharmacology that challenges simplistic, monoamine-centric models of depression.[2][3] Emerging research now strongly indicates that tianeptine's primary therapeutic effects are not mediated by its influence on serotonin reuptake but rather through a convergence of effects on several other critical neurobiological systems.[2][4] This guide will systematically dissect these mechanisms, providing a scientifically rigorous framework for understanding tianeptine's true neurobiological signature.

The Glutamatergic Hub: Tianeptine's Core Mechanism

Converging lines of evidence suggest that the modulation of the glutamatergic system is central to tianeptine's antidepressant and neurorestorative effects.[1][3][5] Unlike classic antidepressants, tianeptine directly engages with the primary excitatory pathways in the brain, normalizing glutamatergic tone, particularly in the hippocampus and prefrontal cortex, which are often dysregulated by chronic stress.[1][6]

Potentiation of AMPA Receptor Function

A key action of tianeptine is its ability to enhance α-amino-3-hydroxy-5-methyl-4-isoxazole propionate (AMPA) receptor-mediated neurotransmission.[7][8] Tianeptine has been shown to increase the phosphorylation of the GluA1 subunit of AMPA receptors at Ser831 and Ser845, which is critical for enhancing synaptic plasticity.[7] This potentiation is not a direct binding effect but is mediated through the activation of downstream signaling cascades, including Protein Kinase A (PKA) and Calcium/calmodulin-dependent protein kinase II (CaMKII).[7][8]

-

Causality: By enhancing AMPA receptor function, tianeptine facilitates long-term potentiation (LTP), a cellular correlate of learning and memory, and counteracts the stress-induced impairment of synaptic plasticity.[1] This mechanism is thought to underlie its pro-cognitive and antidepressant effects.[1][5]

Modulation of NMDA Receptor Activity

Tianeptine also modulates N-methyl-D-aspartate (NMDA) receptor function, although its effects are more nuanced than its actions on AMPA receptors.[9][10] Chronic stress can lead to an increase in the amplitude and deactivation time of NMDA-mediated excitatory postsynaptic currents (EPSCs).[9][10] Tianeptine treatment normalizes this stress-induced hyperactivity, preventing excitotoxicity and restoring synaptic homeostasis.[9][10][11]

Signaling Pathway: Tianeptine's Influence on Glutamatergic Transmission

Caption: Tianeptine's modulation of glutamatergic signaling pathways.

Neuroplasticity and Neurotrophic Factors: Rebuilding the Brain

A central tenet of modern depression research is the neurotrophic hypothesis, which posits that depression is associated with impaired neuronal plasticity and reduced levels of neurotrophic factors, particularly brain-derived neurotrophic factor (BDNF).[1] Tianeptine has demonstrated robust effects in promoting neuroplasticity and increasing BDNF expression.[11][12]

Upregulation of BDNF

Chronic stress is known to decrease BDNF expression in the hippocampus and prefrontal cortex, contributing to neuronal atrophy.[1] Tianeptine administration has been shown to reverse these stress-induced deficits and increase BDNF levels, often through the phosphorylation of the cAMP response element-binding protein (CREB).[1][12][13] Studies have shown increased BDNF expression in the hippocampus and amygdala following tianeptine treatment.[1][14][15]

Structural Remodeling

By promoting neurotrophic signaling, tianeptine prevents the deleterious effects of chronic stress on neuronal morphology.[5][6] Specifically, it has been shown to block the stress-induced retraction of apical dendrites of CA3 pyramidal neurons in the hippocampus.[14] This structural preservation is a key element of its neuroprotective and antidepressant properties.

Experimental Workflow: Quantifying BDNF Expression

Caption: Experimental workflow for assessing tianeptine's effect on BDNF.

Normalization of the Hypothalamic-Pituitary-Adrenal (HPA) Axis

Dysregulation of the HPA axis, the body's central stress response system, is a hallmark of major depression.[11] Tianeptine has been shown to exert a normalizing effect on HPA axis hyperactivity, particularly in response to stress.[16][17]

Chronic administration of tianeptine can reduce the stress-induced release of adrenocorticotropic hormone (ACTH) and corticosterone.[17][18][19] This effect is thought to be mediated at the level of the hypothalamus, where tianeptine may reduce the content of corticotropin-releasing factor (CRF).[17][19] By buffering the HPA axis response to stressors, tianeptine mitigates the downstream neurotoxic effects of chronically elevated glucocorticoids.[18]

Opioid Receptor Agonism: A Novel Antidepressant Pathway

One of the most significant recent discoveries in tianeptine pharmacology is its action as a full agonist at the mu-opioid receptor (MOR) and, to a lesser extent, the delta-opioid receptor (DOR).[2][4][20][21] This MOR agonism is now believed to be a primary contributor to its antidepressant and anxiolytic effects.[22][23][24]

-

Mechanistic Insight: The antidepressant effects of tianeptine are absent in mice lacking the mu-opioid receptor, providing strong evidence for the essential role of this pathway.[2][24] The activation of MOR by tianeptine may trigger downstream signaling cascades, including the mTOR pathway, which could contribute to its therapeutic properties.[23][25]

Table 1: Tianeptine's Opioid Receptor Activity

| Receptor Type | Activity | Potency (EC50) | Significance |

| Mu-Opioid Receptor (MOR) | Full Agonist | ~194 nM (human) | Primary mediator of antidepressant and anxiolytic effects.[2][20][23] |

| Delta-Opioid Receptor (DOR) | Full Agonist | ~1.45 µM (mouse) | Contributes to the overall pharmacological profile.[20][21] |

| Kappa-Opioid Receptor (KOR) | Inactive | N/A | Lack of KOR activity avoids potential dysphoric effects.[20][21] |

Anti-Inflammatory and Immunomodulatory Effects

A growing body of evidence implicates neuroinflammation in the pathophysiology of depression.[26] Tianeptine exhibits significant anti-inflammatory properties, particularly by modulating the activity of microglial cells, the resident immune cells of the brain.[26][27]

In response to inflammatory stimuli like lipopolysaccharide (LPS), tianeptine has been shown to:

-

Decrease the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[27]

-

Reduce the expression of microglial activation markers (CD40, CD68, MHCII).[26]

-

Inhibit the Toll-like receptor 4 (TLR4) signaling pathway and downstream effectors like NF-κB.[27]

These anti-inflammatory actions may contribute to its therapeutic efficacy, especially in depression subtypes characterized by elevated inflammatory markers.[1][26]

Mitochondrial Bioenergetics and Dopaminergic Modulation

Emerging research suggests that tianeptine may also influence mitochondrial function and dopaminergic neurotransmission.

-

Mitochondrial Function: Chronic tianeptine administration has been shown to affect the expression of proteins involved in the Krebs cycle and the mitochondrial respiratory chain in the hippocampus and frontal cortex.[28][29] By enhancing energy-related processes, tianeptine may improve neuronal resilience and function.[28][29][30][31][32]

-

Dopaminergic System: Tianeptine modestly enhances the mesolimbic release of dopamine and can increase dopamine metabolite levels in the prefrontal cortex.[1][33][34][35] This subtle modulation of the dopaminergic system may contribute to its effects on anhedonia and motivation.

Experimental Protocols

Protocol: Assessing AMPA Receptor Phosphorylation via Western Blot

-

Tissue Preparation: Homogenize dissected hippocampal or prefrontal cortex tissue from control and tianeptine-treated animals in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 4-15% polyacrylamide gel and perform electrophoresis.

-

Electrotransfer: Transfer proteins to a PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-GluA1 (Ser831), phospho-GluA1 (Ser845), total GluA1, and a loading control (e.g., β-actin or GAPDH).

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band density using software like ImageJ. Normalize phosphorylated protein levels to total protein levels.

Protocol: In Vivo Microdialysis for Neurotransmitter Release

-

Surgical Implantation: Stereotaxically implant a microdialysis guide cannula into the target brain region (e.g., nucleus accumbens or prefrontal cortex) of an anesthetized rodent.

-

Recovery: Allow the animal to recover for at least 24-48 hours.

-

Probe Insertion: On the day of the experiment, insert a microdialysis probe into the guide cannula.

-

Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for at least 1-2 hours.

-

Drug Administration: Administer tianeptine (e.g., 10 mg/kg, i.p.) or vehicle.

-

Post-Injection Collection: Continue collecting dialysate samples for several hours post-injection.

-

Sample Analysis: Analyze the concentration of neurotransmitters (e.g., dopamine, glutamate) in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data Analysis: Express post-injection neurotransmitter levels as a percentage of the baseline average.

Conclusion

The neurobiological profile of tianeptine is far more complex and sophisticated than its original classification as an SSRE would suggest. Its therapeutic efficacy is likely derived from a synergistic interplay of mechanisms, with the modulation of the glutamatergic system at its core.[1][3] By promoting neuroplasticity, normalizing HPA axis function, engaging opioid receptors, and exerting anti-inflammatory effects, tianeptine acts as a comprehensive neurorestorative agent.[1][5][20][26] For drug development professionals, tianeptine represents a rich source of novel targets and pathways, moving beyond the monoamine hypothesis and paving the way for the next generation of more effective and multifaceted antidepressant therapies.

References

-

McEwen, B. S., Chattarji, S., Diamond, D. M., Jay, T. M., Reagan, L. P., Svenningsson, P., & Fuchs, E. (2010). The neurobiological properties of Tianeptine (Stablon): from monoamine hypothesis to glutamatergic modulation. Molecular Psychiatry, 15(3), 237–249. [Link]

-

Burke, T. F., & Miller, G. M. (2024). Classics in Chemical Neuroscience: Tianeptine. ACS Chemical Neuroscience. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Tianeptine Sodium? [Link]

-

Juhász, G., Szegedi, V., Barkóczi, B., Kapus, G., Spedding, M., & Penke, B. (2010). Tianeptine potentiates AMPA receptors by activating CaMKII and PKA via the p38, p42/44 MAPK and JNK pathways. Neuroscience. [Link]

-

Castanon, N., Medina, C., Mormède, P., & Dantzer, R. (2003). Chronic treatment with the antidepressant tianeptine attenuates lipopolysaccharide-induced Fos expression in the rat paraventricular nucleus and HPA axis activation. Psychoneuroendocrinology, 28(1), 19–34. [Link]

-

Delbende, C., Contesse, V., Mocaër, E., Vaudry, H., & Delarue, C. (1994). Effect of chronic use of tianeptine (Stablon) on the HPA axis. Progress in Neuro-Psychopharmacology and Biological Psychiatry, 18(5), 967-979. [Link]

-

Kole, M. H., Swan, L., & Fuchs, E. (2002). The antidepressant tianeptine persistently modulates glutamate receptor currents of the hippocampal CA3 commissural-association. European Journal of Neuroscience, 16(5), 807–816. [Link]

-

McEwen, B. S., et al. (2009). The neurobiological properties of tianeptine (Stablon): from monoamine hypothesis to glutamatergic modulation. Molecular Psychiatry. [Link]

-

Invernizzi, R., Pozzi, L., Garattini, S., & Samanin, R. (1993). Tianeptine raises dopamine and blocks stress-induced noradrenaline release in the rat frontal cortex. European Journal of Pharmacology, 236(2), 171–175. [Link]

-

Pizzi, M., et al. (2015). The antidepressant tianeptine reverts synaptic AMPA receptor defects caused by deficiency of CDKL5. Human Molecular Genetics. [Link]

-

ResearchGate. (n.d.). Summary of tianeptine's activity at the opioid receptors. [Link]

-

Delbende, C., et al. (1991). The novel antidepressant, tianeptine, reduces stress-evoked stimulation of the hypothalamo-pituitary-adrenal axis. European Journal of Pharmacology. [Link]

-

Gassaway, M. M., et al. (2014). The atypical antidepressant and neurorestorative agent tianeptine is a μ-opioid receptor agonist. Translational Psychiatry. [Link]

-

Kole, M. H., et al. (2002). The antidepressant tianeptine persistently modulates glutamate receptor currents of the hippocampal CA3 commissural associational synapse in chronically stressed rats. European Journal of Neuroscience. [Link]

-

Gassaway, M. M., et al. (2014). The atypical antidepressant and neurorestorative agent tianeptine is a μ-opioid receptor agonist. ResearchGate. [Link]

-

Wieronska, J. M., et al. (2016). The effect of chronic tianeptine administration on the brain mitochondria: direct links with an animal model of depression. Pharmacological Reports. [Link]

-

Delbende, C., et al. (1994). Effect of Chronic Treatment With the Antidepressant Tianeptine on the Hypothalamo-Pituitary-Adrenal Axis. European Journal of Pharmacology. [Link]

-

Campbell, A. M., et al. (2015). Beneficial Effects of Tianeptine on Hippocampus-Dependent Long-Term Memory and Stress-Induced Alterations of Brain Structure and Function. Digital Commons @ USF. [Link]

-

Campbell, A. M., et al. (2015). Beneficial Effects of Tianeptine on Hippocampus-Dependent Long-Term Memory and Stress-Induced Alterations of Brain Structure and Function. MDPI. [Link]

-

Bakota, E., & Samms, W. C. (2023). Tianeptine, an Antidepressant with Opioid Agonist Effects: Pharmacology and Abuse Potential, a Narrative Review. Journal of Psychoactive Drugs. [Link]

-

Wikipedia. (n.d.). Tianeptine. [Link]

-

Samuels, B. A. (2017). Role of Mu-Opioid Receptors in the Behavioral Effects of the Antidepressant Tianeptine. Columbia Academic Commons. [Link]

-

Slusarczyk, J., et al. (2015). A new potential mechanism of action of tianeptine – the effect on microglial cell activation. Journal of Neuroinflammation. [Link]

-

Columbia University Irving Medical Center. (2017). Opioid Receptors: A New Target for Antidepressants? [Link]

-

Juhász, G., et al. (2010). The antidepressant Tianeptine potentiates AMPA receptors by activating CaMKII and PKA via the p38 MAPK/MEK/JNK pathways. Frontiers in Neuroscience. [Link]

-

Wagstaff, A. J., & Wilde, M. I. (2017). Tianeptine: An atypical antidepressant with multimodal pharmacology. CNS Drugs. [Link]

-

Burke, T. F., & Miller, G. M. (2024). Classics in Chemical Neuroscience: Tianeptine. PMC. [Link]

-

Perić, I., et al. (2020). Tianeptine Enhances Energy-related Processes in the Hippocampal Non-synaptic Mitochondria in a Rat Model of Depression. Neuroscience. [Link]

-

Lee, B. H., & Kim, Y. K. (2017). Effects of tianeptine on symptoms of fibromyalgia via BDNF signaling in a fibromyalgia animal model. Korean Journal of Physiology & Pharmacology. [Link]

-

Gąssowska-Dobrowolska, M., et al. (2013). Treatment with tianeptine induces antidepressive-like effects and alters the neurotrophin levels, mitochondrial respiratory chain and cycle Krebs enzymes in the brain of maternally deprived adult rats. Metabolic Brain Disease. [Link]

-

Wagstaff, A. J., & Wilde, M. I. (2017). Tianeptine: An Atypical Antidepressant with Multimodal Pharmacology. Ingenta Connect. [Link]

-

Delbende, C., et al. (1992). Effect of the antidepressant tianeptine on the activity of the hypothalamo-pituitary-adrenal axis. ResearchGate. [Link]

-

Slusarczyk, J., et al. (2017). Anti-inflammatory properties of tianeptine on lipopolysaccharide-induced changes in microglial cells involve toll-like receptor-related pathways. Journal of Neurochemistry. [Link]

-

Perić, I., et al. (2020). Tianeptine Enhances Energy-related Processes in the Hippocampal Non-synaptic Mitochondria in a Rat Model of Depression. ResearchGate. [Link]

-

Perić, I., et al. (2021). Tianeptine modulates synaptic vesicle dynamics and favors synaptic mitochondria processes in socially isolated rats. Scientific Reports. [Link]

-

Della, S., et al. (2013). Tianeptine treatment induces antidepressive-like effects and alters BDNF and energy metabolism in the brain of rats. ResearchGate. [Link]

-

Szewczyk, B., et al. (2008). NMDA and AMPA receptors are involved in the antidepressant-like activity of tianeptine in the forced swim test in mice. Pharmacological Reports. [Link]

-

Reddit. (2017). Tianeptine and NMDA antagonists- how do they interact? [Link]

-

Spampinato, U., et al. (1990). Difference in the effects of the antidepressant tianeptine on dopaminergic metabolism in the prefrontal cortex and the nucleus accumbens of the rat. A voltammetric study. Life Sciences. [Link]

-

Campbell, A. M., et al. (2015). Beneficial Effects of Tianeptine on Hippocampus-Dependent Long-Term Memory and Stress-Induced Alterations of Brain Structure and Function. PubMed Central. [Link]

-

Reddit. (2024). Tianeptine sodium and its effects on BDNF , IGF-1 , Dopamine and brain mitochondria. [Link]

-

Reagan, L. P., et al. (2007). Tianeptine increases brain-derived neurotrophic factor expression in the rat amygdala. Tianeptine.com. [Link]

-

Lee, B. H., & Kim, Y. K. (2017). Effects of tianeptine on symptoms of fibromyalgia via BDNF signaling in a fibromyalgia animal model. KoreaMed Synapse. [Link]

-

Boston University Chobanian & Avedisian School of Medicine. (2023). Researchers Use Antidepressant Tianeptine to Manage Chronic Pain. [Link]

Sources

- 1. The neurobiological properties of Tianeptine (Stablon): from monoamine hypothesis to glutamatergic modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The neurobiological properties of tianeptine (Stablon): from monoamine hypothesis to glutamatergic modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Classics in Chemical Neuroscience: Tianeptine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. "Beneficial Effects of Tianeptine on Hippocampus-Dependent Long-Term Me" by Phillip R. Zoladz, Carmen Muñoz et al. [digitalcommons.usf.edu]

- 6. Beneficial Effects of Tianeptine on Hippocampus-Dependent Long-Term Memory and Stress-Induced Alterations of Brain Structure and Function [mdpi.com]

- 7. Tianeptine potentiates AMPA receptors by activating CaMKII and PKA via the p38, p42/44 MAPK and JNK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | The antidepressant Tianeptine potentiates AMPA receptors by activating CaMKII and PKA via the p38 MAPK/MEK/JNK pathways [frontiersin.org]

- 9. tianeptine.com [tianeptine.com]

- 10. The antidepressant tianeptine persistently modulates glutamate receptor currents of the hippocampal CA3 commissural associational synapse in chronically stressed rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. What is the mechanism of Tianeptine Sodium? [synapse.patsnap.com]

- 12. Effects of tianeptine on symptoms of fibromyalgia via BDNF signaling in a fibromyalgia animal model - PMC [pmc.ncbi.nlm.nih.gov]

- 13. KoreaMed Synapse [synapse.koreamed.org]

- 14. Beneficial Effects of Tianeptine on Hippocampus-Dependent Long-Term Memory and Stress-Induced Alterations of Brain Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tianeptine.com [tianeptine.com]

- 16. Chronic treatment with the antidepressant tianeptine attenuates lipopolysaccharide-induced Fos expression in the rat paraventricular nucleus and HPA axis activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. tianeptine.com [tianeptine.com]

- 18. The novel antidepressant, tianeptine, reduces stress-evoked stimulation of the hypothalamo-pituitary-adrenal axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Effect of chronic treatment with the antidepressant tianeptine on the hypothalamo-pituitary-adrenal axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The atypical antidepressant and neurorestorative agent tianeptine is a μ-opioid receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Tianeptine, an Antidepressant with Opioid Agonist Effects: Pharmacology and Abuse Potential, a Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Opioid Receptors: A New Target for Antidepressants? | Columbia University Irving Medical Center [cuimc.columbia.edu]

- 25. Tianeptine: An Atypical Antidepressant with Multimodal Pharmacolo...: Ingenta Connect [ingentaconnect.com]

- 26. A new potential mechanism of action of tianeptine – the effect on microglial cell activation - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Anti-inflammatory properties of tianeptine on lipopolysaccharide-induced changes in microglial cells involve toll-like receptor-related pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. The effect of chronic tianeptine administration on the brain mitochondria: direct links with an animal model of depression - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Tianeptine Enhances Energy-related Processes in the Hippocampal Non-synaptic Mitochondria in a Rat Model of Depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Treatment with tianeptine induces antidepressive-like effects and alters the neurotrophin levels, mitochondrial respiratory chain and cycle Krebs enzymes in the brain of maternally deprived adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. Tianeptine modulates synaptic vesicle dynamics and favors synaptic mitochondria processes in socially isolated rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. Tianeptine raises dopamine and blocks stress-induced noradrenaline release in the rat frontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. Difference in the effects of the antidepressant tianeptine on dopaminergic metabolism in the prefrontal cortex and the nucleus accumbens of the rat. A voltammetric study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. reddit.com [reddit.com]

Tianeptine: A Technical Guide to its Atypical Mu-Opioid Receptor Agonism in the Central Nervous System

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tianeptine, a compound structurally classified as a tricyclic antidepressant, has garnered significant scientific interest due to its unique pharmacological profile. Initially thought to modulate serotonergic systems, it is now firmly established that a primary mechanism of action for tianeptine's therapeutic effects, including its antidepressant and anxiolytic properties, is its activity as a full agonist at the mu-opioid receptor (MOR) in the central nervous system (CNS).[1][2][3] This guide provides an in-depth technical exploration of tianeptine's interaction with the MOR, detailing its molecular pharmacology, downstream signaling cascades, and the functional consequences of this engagement. We will delve into the key experimental methodologies used to characterize this interaction and present a consolidated view of the current understanding of this atypical opioid agonist.

Introduction: Re-evaluating a Unique Antidepressant

For decades, the neurobiology of depression has been largely dominated by the monoamine hypothesis.[4] Tianeptine, however, presented a pharmacological paradox. Early studies suggested it enhanced serotonin reuptake, a mechanism opposite to that of selective serotonin reuptake inhibitors (SSRIs).[5] More recent and definitive research has shifted this paradigm, revealing that tianeptine's direct molecular target is the mu-opioid receptor.[1][6] A landmark screening of tianeptine against a wide panel of CNS receptors identified the MOR as its only significant high-affinity target.[1] This discovery has opened new avenues for understanding not only the therapeutic actions of tianeptine but also the potential role of the opioid system in mood regulation and the development of novel antidepressants.[7][8]

This guide will dissect the evidence supporting tianeptine's role as a MOR agonist, focusing on the critical data that has reshaped our understanding of this complex molecule. We will explore its binding and functional characteristics, the signaling pathways it activates, and how these molecular events translate into its observed effects within the CNS.

Molecular Pharmacology at the Mu-Opioid Receptor

Tianeptine's interaction with the MOR is characterized by moderate binding affinity and high efficacy as a full agonist. This section will detail the quantitative aspects of this interaction and introduce its primary active metabolite.

Binding Affinity and Functional Potency

The affinity of a ligand for its receptor is a critical determinant of its pharmacological activity. In the case of tianeptine, its binding affinity (Ki) for the human MOR has been determined through radioligand binding assays to be in the nanomolar range.[1][2] Functionally, tianeptine acts as a full agonist, meaning it is capable of eliciting a maximal response from the receptor, comparable to that of the endogenous opioid peptides.[1] Its potency (EC50), the concentration required to produce 50% of its maximal effect, has been characterized in various functional assays.[1][9]

The primary metabolite of tianeptine, a pentanoic acid derivative known as MC5, is also pharmacologically active.[10][11] MC5 exhibits a longer half-life than its parent compound and retains significant agonist activity at the MOR, suggesting it plays a crucial role in the sustained therapeutic effects of tianeptine.[10][12]

| Compound | Receptor | Species | Assay Type | Kᵢ (nM) (± SEM) | EC₅₀ (nM) (± SEM) | Eₘₐₓ (% vs. DAMGO) | Reference(s) |

| Tianeptine | Human MOR | Human | Radioligand Displacement | 383 ± 183 | - | - | [1][2] |

| Tianeptine | Human MOR | Human | G-protein Activation (BRET) | - | 194 ± 70 | Full Agonist | [1] |

| Tianeptine | Mouse MOR | Mouse | G-protein Activation (BRET) | - | 641 ± 120 | Full Agonist | [1] |

| Tianeptine | Mouse MOR | Mouse | [³⁵S]GTPγS Binding | - | 4700 | 250% | [9] |

| Tianeptine | Human MOR | Human | cAMP Inhibition | - | 151 ± 45 | Full Agonist | [1] |

| Tianeptine | Mouse MOR | Mouse | cAMP Inhibition | - | 1030 ± 100 | Full Agonist | [1] |

| MC5 | Human MOR | Human | G-protein Activation (BRET) | - | 454 | Full Agonist | [10] |

| MC5 | Mouse MOR | Mouse | G-protein Activation (BRET) | - | ~600 | Full Agonist | [12] |

Table 1: Opioid Receptor Binding and Functional Activity of Tianeptine and its Metabolite MC5. This table summarizes key pharmacological parameters. DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin) is a standard MOR agonist.

Intracellular Signaling Pathways

Upon binding to the MOR, a G-protein coupled receptor (GPCR), tianeptine initiates a cascade of intracellular signaling events. The primary pathway involves the activation of inhibitory G-proteins (Gi/o).

G-protein Coupling and Second Messenger Modulation

Activation of the MOR by tianeptine leads to the dissociation of the Gαi/o subunit from the Gβγ dimer.[1] The activated Gαi/o subunit then inhibits the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[1] This reduction in cAMP levels influences the activity of downstream effectors such as protein kinase A (PKA), ultimately altering neuronal excitability and gene expression.

Caption: Tianeptine-induced MOR signaling pathway.

β-Arrestin Recruitment

The recruitment of β-arrestin proteins to activated GPCRs is another critical signaling pathway that can mediate both receptor desensitization and G-protein-independent signaling. While tianeptine is a potent G-protein activator, some evidence suggests that its recruitment of β-arrestin 2 may be less robust compared to classic opioids like morphine.[4][6] This potential for biased agonism, favoring G-protein signaling over β-arrestin recruitment, is an area of active investigation and may contribute to tianeptine's atypical pharmacological profile, including a potentially lower propensity to induce tolerance and withdrawal.[6][13]

Functional Consequences in the Central Nervous System

The activation of MORs by tianeptine in specific neuronal populations within the CNS underlies its therapeutic and behavioral effects.

Neuroanatomical Substrates of Action

The antidepressant-like effects of tianeptine are critically dependent on MOR expression on GABAergic interneurons, particularly somatostatin-positive neurons in the hippocampus.[4] Activation of these presynaptic MORs leads to a disinhibition of pyramidal neurons, thereby modulating hippocampal activity and plasticity, which are known to be dysregulated in depression.[14] The rewarding effects of tianeptine are also mediated by MORs, likely within the brain's reward circuitry, such as the ventral tegmental area and nucleus accumbens.[15]

Atypical Opioid Profile: Tolerance and Withdrawal

A key distinguishing feature of tianeptine compared to traditional opioids like morphine is its reported lower liability for tolerance and withdrawal in preclinical models.[6][7][16] While chronic morphine administration leads to a rapid development of tolerance to its analgesic effects and significant withdrawal symptoms upon cessation, some studies have shown that chronic tianeptine treatment does not produce the same degree of tolerance or naloxone-precipitated withdrawal.[6][7] However, it is important to note that at high, supra-therapeutic doses, tianeptine abuse can lead to dependence and withdrawal symptoms in humans.[11] The precise molecular mechanisms underlying this atypical profile are not fully elucidated but may be related to its biased agonism at the MOR or its effects on glutamatergic neurotransmission.[5][6]

Key Experimental Methodologies

The characterization of tianeptine as a MOR agonist has relied on a suite of in vitro and in vivo pharmacological assays. This section provides an overview of the core experimental protocols.

Radioligand Binding Assay

This technique is fundamental for determining the binding affinity (Ki) of a compound for a specific receptor.

Experimental Protocol: Competitive Radioligand Binding Assay for Tianeptine at the MOR

-

Membrane Preparation:

-

Culture cells stably expressing the human mu-opioid receptor (e.g., HEK293 or CHO cells).

-

Harvest cells and homogenize in ice-cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in assay buffer to a specific protein concentration.[17]

-

-

Assay Setup:

-

In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competition binding.

-

Total Binding: Add membrane preparation, a radiolabeled MOR ligand (e.g., [³H]DAMGO), and assay buffer.

-

Non-specific Binding: Add membrane preparation, radioligand, and a high concentration of a non-labeled MOR antagonist (e.g., naloxone) to saturate all specific binding sites.[17]

-

Competition Binding: Add membrane preparation, radioligand, and varying concentrations of unlabeled tianeptine.

-

-

Incubation and Filtration:

-

Incubate the plate to allow binding to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.[17]

-

-

Quantification and Analysis:

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Calculate the specific binding at each concentration of tianeptine.

-

Generate a competition curve and determine the IC50 (the concentration of tianeptine that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Caption: Workflow for a competitive radioligand binding assay.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins following receptor agonism.

Experimental Protocol: [³⁵S]GTPγS Binding Assay for Tianeptine

-

Membrane Preparation: Prepare membranes from cells or brain tissue expressing the MOR as described for the radioligand binding assay.

-

Assay Setup:

-

In a 96-well plate, add the membrane preparation, GDP (to ensure G-proteins are in their inactive state), and varying concentrations of tianeptine.

-

Initiate the reaction by adding [³⁵S]GTPγS, a non-hydrolyzable analog of GTP.

-

-

Incubation and Termination:

-

Incubate the plate to allow for agonist-stimulated binding of [³⁵S]GTPγS to the Gα subunit.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

-

Quantification and Analysis:

-

Quantify the amount of bound [³⁵S]GTPγS on the filters using a scintillation counter.

-

Plot the specific binding of [³⁵S]GTPγS against the concentration of tianeptine to generate a dose-response curve.

-

Determine the EC50 and Emax values for tianeptine-stimulated G-protein activation.

-

cAMP Accumulation Assay

This assay measures the downstream effect of Gi/o-coupled receptor activation on the second messenger cAMP.

Experimental Protocol: cAMP Accumulation Assay for Tianeptine

-

Cell Culture: Culture cells expressing the MOR.

-

Assay Setup:

-

Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Stimulate the cells with forskolin to increase basal cAMP levels.

-

Add varying concentrations of tianeptine to the cells.

-

-

Cell Lysis and Detection:

-

Data Analysis:

-

Plot the percentage of inhibition of forskolin-stimulated cAMP accumulation against the concentration of tianeptine.

-

Determine the IC50 value for tianeptine's inhibition of cAMP production.

-

Conclusion and Future Directions

The identification of tianeptine as a full agonist at the mu-opioid receptor has fundamentally changed our understanding of its mechanism of action and has significant implications for the development of novel therapeutics for depression and other mood disorders. Its atypical profile, particularly the preclinical evidence suggesting a lower propensity for tolerance and withdrawal compared to classical opioids, makes it a valuable tool for dissecting the complex signaling pathways downstream of MOR activation.

Future research should focus on further elucidating the molecular basis for tianeptine's atypical properties. Investigating its signaling bias in more detail, particularly concerning β-arrestin recruitment and downstream pathways, will be crucial. Furthermore, exploring the interplay between its MOR agonism and its modulatory effects on the glutamatergic system will provide a more complete picture of its neuropharmacology. Ultimately, a deeper understanding of how tianeptine engages the MOR to produce its therapeutic effects without the full spectrum of opioid-related liabilities could pave the way for the design of safer and more effective treatments for a range of neuropsychiatric disorders.

References

-

The Behavioral Effects of the Antidepressant Tianeptine Require the Mu Opioid Receptor. Neuropsychopharmacology. Available from: [Link].

-

Role of Mu-Opioid Receptors in the Behavioral Effects of the Antidepressant Tianeptine. Columbia Academic Commons. Available from: [Link].

-

Opioid-Like Adverse Effects of Tianeptine in Male Rats and Mice. Journal of Pharmacology and Experimental Therapeutics. Available from: [Link].

-

Role of Mu-Opioid Receptors in the Behavioral Effects of the Antidepressant Tianeptine. Columbia University. Available from: [Link].

-

Tianeptine, an Antidepressant with Opioid Agonist Effects: Pharmacology and Abuse Potential, a Narrative Review. Pain and Therapy. Available from: [Link].

-

The atypical antidepressant and neurorestorative agent tianeptine is a μ-opioid receptor agonist. Translational Psychiatry. Available from: [Link].

-

Chronic tianeptine induces tolerance in analgesia and hyperlocomotion via mu-opioid receptor activation in mice. Frontiers in Pharmacology. Available from: [Link].

-

Classics in Chemical Neuroscience: Tianeptine. ACS Chemical Neuroscience. Available from: [https://pubs.acs.org/doi/10.1021/acschemneuro.8b002 classics]([Link] classics).

-

The Behavioral Effects of the Antidepressant Tianeptine Require the Mu Opioid Receptor. Neuropsychopharmacology. Available from: [Link].

-

Tianeptine: An Atypical Antidepressant with Multimodal Pharmacology. ResearchGate. Available from: [Link].

-

Figure 2 Tianeptine comparison to morphine. (a) Analgesic responses to... ResearchGate. Available from: [Link].

-

The atypical antidepressant and neurorestorative agent tianeptine is a μ-opioid receptor agonist. Semantic Scholar. Available from: [Link].

-

Chronic tianeptine induces tolerance in analgesia and hyperlocomotion via mu-opioid receptor activation in mice. PubMed Central. Available from: [Link].

-

Structural basis for mu-opioid receptor binding and activation. PubMed Central. Available from: [Link].

-

[Electrophysiological study of tianeptine, a new enhancer of serotonin uptake with antidepressant activity]. PubMed. Available from: [Link].

-

Pharmacokinetics of tianeptine and the MC5 metabolite. (a) Chemical... ResearchGate. Available from: [Link].

-

The neurobiological properties of Tianeptine (Stablon): from monoamine hypothesis to glutamatergic modulation. PubMed Central. Available from: [Link].

-

ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. Frontiers in Pharmacology. Available from: [Link].

-

The Behavioral Effects of the Antidepressant Tianeptine Require the Mu-Opioid Receptor. PubMed. Available from: [Link].

-

Tianeptine, an Antidepressant with Opioid Agonist Effects: Pharmacology and Abuse Potential, a Narrative Review. springermedizin.de. Available from: [Link].

-

mu-opioid-receptors-on-hippocampal-gabaergic-interneurons-are-critical-for-the-antidepressant-effects-of-tianeptine. Ask this paper | Bohrium. Available from: [Link].

-

[Contribution of electrophysiology to the study of tianeptine and other antidepressive agents]. PubMed. Available from: [Link].

-

Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target. PubMed. Available from: [Link].

-

(PDF) Pharmacokinetic study of tianeptine and its active metabolite MC5 in rats following different routes of administration using a novel liquid chromatography tandem mass spectrometry analytical method. ResearchGate. Available from: [Link].

-

Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR Protocols. Available from: [Link].

-

Radioligand Binding Assay Protocol. Gifford Bioscience. Available from: [Link].

-

Mu opioid receptor agonist-induced β-arrestin 2 recruitment and G... ResearchGate. Available from: [Link].

-

Mechanism of β-arrestin recruitment by the μ-opioid G protein-coupled receptor. PNAS. Available from: [Link].

-

Modulating β-arrestin 2 recruitment at the δ- and μ-opioid receptors using peptidomimetic ligands. PubMed Central. Available from: [Link].

-

Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). Cisbio. Available from: [Link].

-

Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. Available from: [Link].

-

Mechanism of β-arrestin recruitment by the μ-opioid G protein-coupled receptor. PubMed. Available from: [Link].

-

A 1,536-Well cAMP Assay for Gs- and Gi-Coupled Receptors Using Enzyme Fragmentation Complementation. Semantic Scholar. Available from: [Link].

-

The neurobiological properties of Tianeptine (Stablon): from monoamine hypothesis to glutamatergic modulation. Molecular Psychiatry. Available from: [Link].

Sources

- 1. The atypical antidepressant and neurorestorative agent tianeptine is a μ-opioid receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tianeptine.com [tianeptine.com]

- 3. researchgate.net [researchgate.net]

- 4. Making sure you're not a bot! [academiccommons.columbia.edu]

- 5. Tianeptine, an Antidepressant with Opioid Agonist Effects: Pharmacology and Abuse Potential, a Narrative Review | springermedizin.de [springermedizin.de]

- 6. Making sure you're not a bot! [academiccommons.columbia.edu]

- 7. researchgate.net [researchgate.net]

- 8. The Behavioral Effects of the Antidepressant Tianeptine Require the Mu-Opioid Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chronic tianeptine induces tolerance in analgesia and hyperlocomotion via mu-opioid receptor activation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. caymanchem.com [caymanchem.com]

- 11. Tianeptine, an Antidepressant with Opioid Agonist Effects: Pharmacology and Abuse Potential, a Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Opioid-Like Adverse Effects of Tianeptine in Male Rats and Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Measuring ligand efficacy at the mu-opioid receptor using a conformational biosensor | eLife [elifesciences.org]

- 15. Frontiers | Chronic tianeptine induces tolerance in analgesia and hyperlocomotion via mu-opioid receptor activation in mice [frontiersin.org]

- 16. researchgate.net [researchgate.net]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. resources.revvity.com [resources.revvity.com]

- 19. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Pharmacological profile of Tianeptine versus traditional tricyclic antidepressants

An In-Depth Technical Guide to the Pharmacological Profiles of Tianeptine and Traditional Tricyclic Antidepressants

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Tale of Two Tricyclics

For decades, the monoamine hypothesis has been the cornerstone of antidepressant pharmacology, positing that depression stems from a deficiency in synaptic serotonin and norepinephrine.[1][2][3] This theory paved the way for the development of tricyclic antidepressants (TCAs), a class of drugs that dominated the therapeutic landscape for major depressive disorder (MDD) for many years.[4][5] TCAs, characterized by their three-ring chemical structure, effectively alleviate depressive symptoms by blocking the reuptake of these crucial neurotransmitters.[6][7] However, their clinical utility is often hampered by a broad range of side effects stemming from their interactions with numerous other receptor systems.[8][9]

Enter tianeptine, a structurally similar tricyclic compound that presents a significant pharmacological paradox.[10] Initially classified as a selective serotonin reuptake enhancer (SSRE), its mechanism of action appeared to directly contradict the prevailing monoamine hypothesis.[11][12] More recent and comprehensive research has unveiled a more complex and nuanced pharmacological profile for tianeptine, highlighting its role as a full agonist at the mu-opioid receptor and a modulator of the glutamatergic system.[13][14][15] This guide will provide an in-depth, technical comparison of the pharmacological profiles of tianeptine and traditional TCAs, exploring their distinct mechanisms of action, receptor binding affinities, and the downstream signaling pathways that underpin their therapeutic effects and side effect profiles.

Part 1: The Established Paradigm - Traditional Tricyclic Antidepressants

Traditional TCAs, such as amitriptyline and imipramine, exert their primary therapeutic effects by inhibiting the serotonin transporter (SERT) and the norepinephrine transporter (NET).[6][8] This blockade leads to an increased concentration of serotonin and norepinephrine in the synaptic cleft, thereby enhancing neurotransmission in pathways implicated in mood regulation.[4][5][7] The relative affinity for SERT and NET varies among different TCAs, with tertiary amines like amitriptyline and imipramine generally showing more potent serotonin reuptake inhibition, while their secondary amine metabolites, nortriptyline and desipramine respectively, exhibit greater selectivity for norepinephrine reuptake.[6]

However, the pharmacological activity of TCAs extends far beyond monoamine transporters. They are notoriously "dirty" drugs, exhibiting significant antagonist activity at a variety of other receptors, which is largely responsible for their extensive side effect profile.[6] These include:

-

Muscarinic M1 Receptors: Blockade of these receptors leads to common anticholinergic side effects such as dry mouth, blurred vision, constipation, and urinary retention.[6][8]

-

Histamine H1 Receptors: Antagonism at H1 receptors is responsible for the sedative effects and potential for weight gain associated with many TCAs.[6]

-

Alpha-1 Adrenergic Receptors: Blockade of these receptors can cause orthostatic hypotension (a drop in blood pressure upon standing) and dizziness.[6]

Visualizing the Mechanism of Traditional TCAs

Caption: Mechanism of Action of Traditional TCAs.

Part 2: The Atypical Antidepressant - Tianeptine's Multifaceted Profile

Tianeptine's pharmacological profile represents a significant departure from the classical understanding of antidepressant action. While structurally a tricyclic, its primary mechanisms of action are now understood to be distinct from traditional TCAs.

The Evolving Understanding: From SSRE to Mu-Opioid Agonism

For many years, tianeptine was uniquely classified as a selective serotonin reuptake enhancer (SSRE), a mechanism that seemingly contradicted the established monoamine hypothesis of depression.[11][12] However, the direct evidence for this as its primary antidepressant mechanism has been challenged.[10]